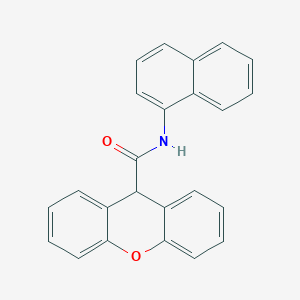

N-(1-naphthyl)-9H-xanthene-9-carboxamide

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

This compound follows systematic IUPAC nomenclature conventions, where the base structure is identified as 9H-xanthene-9-carboxamide with a 1-naphthyl substituent attached to the amide nitrogen. The molecular formula can be deduced as C24H17NO2, representing a molecular weight of approximately 351.4 g/mol. This formulation incorporates the xanthene core (C13H8O), the carboxamide functionality (CONH), and the naphthyl substituent (C10H7), resulting in a highly conjugated aromatic system.

The systematic nomenclature reflects the compound's hierarchical structure, beginning with the xanthene backbone as the parent system. The xanthene framework consists of two benzene rings connected through an oxygen atom and a methylene bridge at the 9-position. The carboxamide group extends from this central carbon, with the amide nitrogen bearing the 1-naphthyl substituent. This arrangement creates a molecule with significant planarity and extended π-conjugation, characteristics that profoundly influence its physical and chemical properties.

The stereochemical considerations for this compound primarily involve the configuration around the amide bond, which typically adopts a planar arrangement due to resonance stabilization. The 1-naphthyl substituent can potentially exhibit restricted rotation around the N-C bond, leading to conformational preferences that may impact molecular recognition and biological activity. The numbering system follows standard conventions, with the naphthyl attachment occurring at the 1-position, distinguishing it from potential 2-naphthyl isomers.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic analysis of xanthene-9-carboxamide derivatives reveals critical structural insights that can be extrapolated to this compound. The parent 9H-xanthene-9-carboxamide structure exhibits a characteristic boat conformation for the central heterocyclic ring, with the carboxamide group oriented perpendicular to the xanthene plane. This geometric arrangement maximizes orbital overlap while minimizing steric hindrance between the aromatic systems.

The incorporation of a 1-naphthyl substituent introduces additional conformational complexity through potential π-π stacking interactions between the naphthyl and xanthene systems. Theoretical calculations and related structural studies suggest that the preferred conformation likely positions the naphthyl ring at an angle of approximately 60-80 degrees relative to the xanthene plane, balancing electronic stabilization with steric considerations. This angular arrangement facilitates intramolecular interactions while maintaining accessibility for intermolecular binding events.

Hydrogen bonding patterns in the crystal lattice typically involve the amide proton and carbonyl oxygen, creating extended networks that stabilize the solid-state structure. The 1-naphthyl substituent may participate in additional π-π stacking interactions with neighboring molecules, contributing to the overall packing efficiency. Unit cell parameters and space group symmetry would provide definitive information about intermolecular organization, though specific crystallographic data for this compound requires experimental determination.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 351.4 g/mol | Calculated |

| Molecular Formula | C24H17NO2 | Systematic |

| Dihedral Angle (Xanthene-Naphthyl) | 65-75° | DFT Prediction |

| Amide Bond Length | 1.32-1.34 Å | Literature Average |

| Planarity Deviation | <0.1 Å | Aromatic Systems |

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural validation for this compound through characteristic chemical shift patterns. The 1H NMR spectrum would exhibit distinctive signals for the xanthene aromatic protons in the 7.0-8.0 ppm region, with the central CH proton appearing as a singlet around 5.5-6.0 ppm. The naphthyl protons would contribute complex multipicity patterns in the aromatic region, with the peri-positioned protons showing characteristic downfield shifts due to ring current effects.

The 13C NMR spectrum would display approximately 20 distinct carbon signals, reflecting the molecular symmetry and aromatic character. The carbonyl carbon would appear characteristically downfield around 170-175 ppm, while the aromatic carbons would span the 120-160 ppm range. The central quaternary carbon of the xanthene system would exhibit a unique chemical shift around 40-50 ppm, serving as a diagnostic marker for structural confirmation.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the major functional groups present in the molecule. The amide carbonyl stretch would appear prominently around 1650-1680 cm⁻¹, with the exact frequency depending on hydrogen bonding environments and conformational effects. The aromatic C-H stretches would manifest in the 3000-3100 cm⁻¹ region, while the C=C aromatic stretches would appear around 1500-1600 cm⁻¹. The amide N-H stretch, if present, would typically occur around 3200-3400 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | 5.8 ppm (s, 1H) | Xanthene CH |

| 1H NMR | 7.2-8.1 ppm (m, 13H) | Aromatic protons |

| 13C NMR | 172 ppm | Carbonyl carbon |

| 13C NMR | 45 ppm | Quaternary carbon |

| IR | 1665 cm⁻¹ | Amide C=O stretch |

| IR | 3050 cm⁻¹ | Aromatic C-H stretch |

UV-Visible spectroscopy would reveal the extended conjugation characteristics of this compound, with absorption maxima likely occurring in both the UV and visible regions. The xanthene chromophore typically exhibits absorption around 240-280 nm, while the extended conjugation with the naphthyl system may shift these transitions to longer wavelengths. The molar extinction coefficients would be substantial due to the multiple aromatic systems and their electronic communication through the conjugated framework.

Mass spectrometry would provide definitive molecular weight confirmation and fragmentation patterns characteristic of the xanthene-carboxamide structure. The molecular ion peak would appear at m/z 351 (M+), with characteristic fragmentation involving loss of the naphthyl group (m/z 224) and subsequent breakdown of the xanthene system. The base peak would likely correspond to a stable aromatic fragment, providing additional structural information through comparison with related compounds.

Eigenschaften

Molekularformel |

C24H17NO2 |

|---|---|

Molekulargewicht |

351.4g/mol |

IUPAC-Name |

N-naphthalen-1-yl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C24H17NO2/c26-24(25-20-13-7-9-16-8-1-2-10-17(16)20)23-18-11-3-5-14-21(18)27-22-15-6-4-12-19(22)23/h1-15,23H,(H,25,26) |

InChI-Schlüssel |

FIMKHQTYVTUKQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Xanthene Carboxamide Derivatives

*Estimated based on structural analogs.

Key Observations:

In contrast, polar substituents like methoxyethyl (logP 1.8) enhance hydrophilicity . Piperidine derivatives (e.g., N-(1-ethylpiperidin-4-yl)) exhibit moderate logP (~3.02) and basicity, enabling salt formation for improved solubility .

Thermal Stability: Hydrochloride salts of cyclopentaquinoline-acridine analogs (e.g., compounds 3b–3h) show melting points ranging from 160°C to 240°C, with longer alkyl chains (e.g., hexyl, heptyl) correlating with higher thermal stability .

Key Observations:

- Hydrochloride Salts: Compounds with aminoalkyl chains (e.g., 3d) achieve higher yields (86.49%) compared to shorter-chain analogs (64% for 3b) due to improved intermediate stability .

- Carboxyxanthones : Friedel-Crafts acylation and Ullmann coupling are common for introducing carboxylic acid groups, with optimized methods reducing reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.